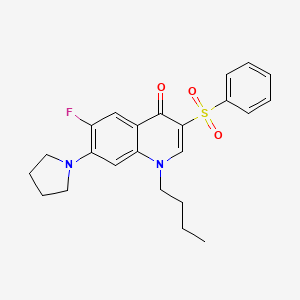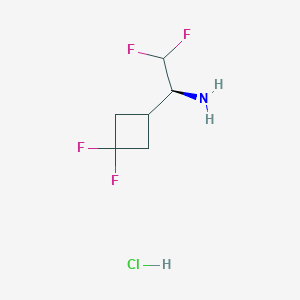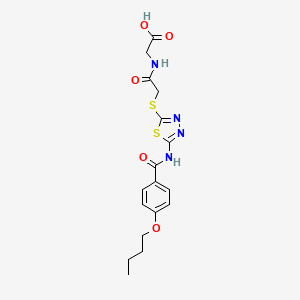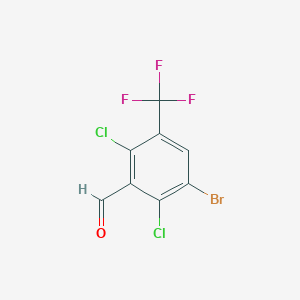
1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-6-fluoro-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one, also known as BFPQ, is a chemical compound that has gained attention in the field of scientific research due to its potential use in various applications.
Aplicaciones Científicas De Investigación
Synthesis and Fluorination Applications
1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one's synthesis and applications in fluorination reactions highlight its role in producing fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity. A study by Umemoto et al. (2010) discusses the synthesis and properties of various substituted phenylsulfur trifluorides, emphasizing their utility as deoxofluorinating agents with high thermal stability and resistance to aqueous hydrolysis. This research underscores the molecule's potential in facilitating diverse fluorination reactions, including the high-yield conversion of various functional groups to fluorinated counterparts, showcasing its versatility in organic synthesis and drug development processes (Umemoto, Singh, Xu, & Saito, 2010).
Antimicrobial Activity
Another application is in the realm of antimicrobial agents. The molecule has been explored for its potential as a fluorinated compound with broad-spectrum antibacterial activities. Research by Stefancich et al. (1985) described the synthesis of a related compound, highlighting its effectiveness against gram-positive and gram-negative bacteria, pointing towards the molecule's potential in contributing to the development of new antibacterial agents (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1985).
Antitumor Activity
Furthermore, its derivatives have been synthesized and screened for anti-proliferative activity against various human cancer cell lines, demonstrating potent cytotoxic activity. This highlights the compound's relevance in oncological research, where Huang et al. (2013) synthesized 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, showing significant anticancer activity in both in vitro and in vivo models. Such studies underscore the potential of this molecule and its derivatives in the development of new anticancer therapeutics (Huang, Cheng, Chen, Huang, Huang, Hsu, Kuo, & Lee, 2013).
Chemosensing Applications
Additionally, the molecule's structural framework is utilized in the development of chemosensors for metal ions, critical in environmental monitoring and biomedical diagnostics. For instance, Park et al. (2015) synthesized a chemosensor based on the quinoline structure for Zn2+ detection, exhibiting remarkable sensitivity and selectivity. This chemosensor could detect Zn2+ in living cells and aqueous solutions, showcasing the molecule's utility in sensitive and selective detection applications (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-2-3-11-26-16-22(30(28,29)17-9-5-4-6-10-17)23(27)18-14-19(24)21(15-20(18)26)25-12-7-8-13-25/h4-6,9-10,14-16H,2-3,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSILSMSUBQNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868022.png)
![1,3-Dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868023.png)
![5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2868024.png)
![N-(3-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2868025.png)


![4-(4-Cyclohexylphenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2868028.png)
![8-((4-Acetylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868029.png)


![2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2868033.png)

![3-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2868040.png)
![7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2868042.png)